N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring multiple functional groups, including a methylated oxadiazole ring, a trifluoromethoxy phenyl group, and a tetrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the oxadiazole ring, followed by the introduction of the trifluoromethoxy phenyl group and the tetrazole carboxamide moiety. Common synthetic routes may include:
Oxidation and cyclization reactions: to form the oxadiazole ring.
Nucleophilic substitution reactions: to introduce the trifluoromethoxy phenyl group.
Amidation reactions: to attach the carboxamide group.
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of nitro groups or other oxidized functionalities.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxylic acid
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-sulfonamide
Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which may confer distinct biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N7O3/c1-7-18-10(26-21-7)6-17-12(24)11-19-22-23(20-11)8-2-4-9(5-3-8)25-13(14,15)16/h2-5H,6H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTACAICOROVMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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